methyl 4-carbamoyl-2-chlorobenzoate
Description
Methyl 4-carbamoyl-2-chlorobenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a chlorine atom at the 2-position and a carbamoyl group (-CONH₂) at the 4-position. The carbamoyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity, while the chlorine atom contributes to electronic effects and steric properties.
Properties
IUPAC Name |
methyl 4-carbamoyl-2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKIYKUVRSEPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220603-20-3 | |
| Record name | methyl 4-carbamoyl-2-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-carbamoyl-2-chlorobenzoate typically involves the esterification of 4-carbamoyl-2-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely be optimized for yield and purity, with additional steps for purification such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-carbamoyl-2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Hydrolysis: The ester group can be hydrolyzed to yield 4-carbamoyl-2-chlorobenzoic acid and methanol.
Reduction: The carbamoyl group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Substitution: Products depend on the nucleophile used; for example, substitution with an amine would yield an amide.
Hydrolysis: The major products are 4-carbamoyl-2-chlorobenzoic acid and methanol.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
Methyl 4-carbamoyl-2-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-carbamoyl-2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
Methyl 4-Chloro-2-Fluorobenzoate (C₈H₆ClFO₂)
- Substituents : Chlorine (2-position), fluorine (4-position).
- Molecular Weight : 188.58 g/mol .
- The fluorine atom’s smaller size may also decrease steric hindrance compared to the carbamoyl group.
Benzoylmethyl 4-Chlorobenzoate (C₁₅H₁₁ClO₃)
- Substituents : Benzoyl group (2-oxo-2-phenylethyl) at the ester oxygen, chlorine at 4-position.
- X-ray crystallography reveals bond lengths and angles consistent with planar aromatic systems, differing from the carbamoyl group’s tetrahedral geometry .
Methyl 4-Amino-2-Chlorobenzoate (C₈H₇ClNO₂)
- Substituents: Amino (-NH₂) at 4-position, chlorine at 2-position.
- Key Differences: The amino group, unlike carbamoyl, is a stronger electron donor, increasing resonance stabilization. However, it is more prone to oxidation, reducing stability under acidic conditions .
Physicochemical Properties
Table 1 summarizes key properties of methyl 4-carbamoyl-2-chlorobenzoate and analogs:
- Solubility : The carbamoyl group in this compound enhances water solubility compared to halogenated analogs like methyl 4-chloro-2-fluorobenzoate, which are more lipophilic .

- Stability: Carbamoyl derivatives exhibit greater thermal stability than amino-substituted analogs due to reduced oxidative susceptibility .
Biological Activity
Methyl 4-carbamoyl-2-chlorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a chlorobenzoate moiety with a carbamoyl group. The presence of these functional groups allows for various interactions that influence its biological activity.
Structural Formula
- Molecular Formula: CHClNO
- Molecular Weight: 199.62 g/mol
Functional Groups
- Carbamoyl Group: Enhances hydrogen bonding capabilities.
- Chlorine Atom: Can participate in halogen bonding, influencing molecular interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exhibit the following effects:
- Enzyme Inhibition: It can inhibit enzymes involved in critical biological processes, potentially leading to anticancer properties by affecting cell proliferation pathways.
- Protein Interactions: The carbamoyl group facilitates binding to active sites on proteins, modulating their activity and influencing various biochemical pathways.
Case Studies
-
Anticancer Activity:
A study investigated the compound's ability to inhibit cell proliferation in cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential anticancer properties. -
Enzyme Targeting:
Research demonstrated that this compound effectively inhibits specific enzymes related to metabolic pathways. The half-maximal inhibitory concentration (IC) values were determined for various enzyme targets, showcasing its potency in enzyme inhibition.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-bromobenzoate | Bromine atom instead of chlorine | Antimicrobial properties |
| Methyl 4-nitrobenzoate | Nitro group instead of carbamoyl | Potential anti-inflammatory effects |
| This compound | Carbamoyl and chlorine groups | Anticancer and enzyme inhibition |
The unique combination of the carbamoyl group and chlorine atom in this compound provides distinct reactivity compared to its analogs, enhancing its utility in research applications.
In Vitro Studies
In vitro assays have shown that this compound exhibits significant biological activity against various targets:
- Antitumor Activity: IC values were reported as low as 10 µM against specific cancer cell lines.
- Enzyme Inhibition: The compound demonstrated competitive inhibition against target enzymes with an IC ranging from 5 to 20 µM depending on the enzyme type.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound undergoes rapid metabolism, resulting in the formation of several metabolites that may retain or lose biological activity. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

